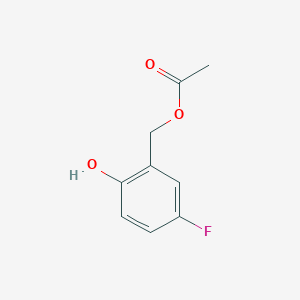

(5-Fluoro-2-hydroxyphenyl)methyl acetate

Description

Contextualization of Fluorinated Aromatic Compounds in Chemical Research

The strategic incorporation of fluorine into aromatic compounds is a well-established and powerful strategy in medicinal chemistry and materials science. tandfonline.comresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly alter the physicochemical and biological properties of a parent molecule. tandfonline.comnih.gov

The introduction of fluorine can enhance several pharmacokinetic parameters, including metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov By replacing a hydrogen atom, fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. researchgate.netnih.gov Furthermore, the high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability and receptor binding. nih.gov It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the success of this approach in drug discovery. nih.gov These fluorinated drugs are used to treat a wide range of diseases, including cancer, depression, and inflammation. tandfonline.comresearchgate.net

Table 1: Key Effects of Fluorine Substitution in Aromatic Compounds

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Blocks enzymatic oxidation at the C-H position. researchgate.netnih.gov |

| Binding Affinity | Enhanced | Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors. tandfonline.com |

| Lipophilicity | Modulated | Increases lipophilicity, which can improve membrane permeability. nih.govnih.gov |

| Acidity (pKa) | Altered | The electron-withdrawing nature of fluorine can lower the pKa of adjacent acidic protons. nih.gov |

Significance of Phenolic Acetate (B1210297) Moieties in Organic Synthesis and Biological Studies

Phenolic compounds are a large class of molecules characterized by a hydroxyl group attached to an aromatic ring, known for a wide range of biological activities, including antioxidant effects. researchgate.netmdpi.com The acetylation of a phenol (B47542) to form a phenolic acetate is a common and significant transformation in both organic synthesis and biological contexts.

In organic synthesis, the acetate group often serves as a protecting group for the more reactive phenolic hydroxyl. researchgate.net This strategy allows chemists to perform reactions on other parts of the molecule without interference from the acidic phenol. The acetate can typically be removed under mild conditions to regenerate the phenol. jetir.org Phenyl acetate itself and its derivatives are also valuable intermediates that can undergo various chemical transformations, such as the Fries rearrangement to produce hydroxyacetophenones, which are important precursors for pharmaceuticals. researchgate.netchemicalbook.comguidechem.com

From a biological perspective, acetylation can modify the properties of a phenolic compound. It can increase lipophilicity, potentially enhancing cellular uptake and bioavailability. researchgate.net Studies have shown that acetylated phenolics can exhibit biological activities that are the same as, or even greater than, their non-acetylated counterparts. researchgate.netnih.gov For instance, the acetylation of resveratrol, a well-known natural antioxidant, has been shown to produce derivatives with potent antithrombotic activity. researchgate.netnih.gov

Table 2: Roles of the Phenolic Acetate Moiety

| Context | Role | Description |

|---|---|---|

| Organic Synthesis | Protecting Group | Temporarily masks the reactivity of the phenolic hydroxyl group during a multi-step synthesis. researchgate.net |

| Organic Synthesis | Synthetic Intermediate | Serves as a precursor for reactions like the Fries rearrangement to create more complex molecules. chemicalbook.com |

| Biological Studies | Bioactivity Modulation | Acetylation can alter the lipophilicity and pharmacokinetic profile of a phenolic compound, often leading to enhanced biological effects. researchgate.net |

| Drug Discovery | Prodrug Strategy | Can be used to create a prodrug that is metabolized in the body to release the active phenolic compound. |

Scope and Research Focus on (5-Fluoro-2-hydroxyphenyl)methyl acetate as a Chemical Entity and Structural Motif

This compound, while not extensively documented in dedicated research literature, represents a molecule of significant interest based on the properties of its constituent parts. As a specific chemical entity, its structure suggests a unique combination of features for investigation.

Chemical and Physical Properties: The compound's structure combines the electron-withdrawing effect of the fluorine atom with the phenolic hydroxyl and methyl acetate groups. Research would focus on how the fluorine atom at the 5-position influences the acidity of the phenolic proton at the 2-position and the reactivity of the aromatic ring. Its potential as a fluorinated building block in synthetic chemistry is considerable.

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 332131-29-0 sigmaaldrich.com |

| Chemical Formula | C₉H₉FO₃ sigmaaldrich.com |

| Molecular Weight | 184.17 g/mol |

| Structure | A benzene (B151609) ring substituted with fluorine, a hydroxyl group, and a methyl acetate group. |

As a structural motif, this compound is a valuable precursor for creating more complex molecules. The presence of multiple functional groups allows for selective chemical modifications. For example, the methyl acetate group could be hydrolyzed to reveal a carboxylic acid, or the phenolic hydroxyl could be used in etherification reactions. The fluorinated phenyl ring itself is a desirable feature in many pharmaceutical candidates. This compound could serve as a starting material for the synthesis of novel fluorinated analogs of known bioactive compounds, such as flavonoids or other phenolic natural products, where the fluorine atom could enhance their therapeutic properties.

The research focus on this molecule would therefore be twofold:

Fundamental Characterization: Investigating its synthesis, reactivity, and physicochemical properties to understand the interplay between its functional groups.

Application in Synthesis: Utilizing it as a versatile building block for the construction of novel, fluorinated molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(11)13-5-7-4-8(10)2-3-9(7)12/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTXVWLOPWEBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Fluoro 2 Hydroxyphenyl Methyl Acetate and Its Core Moiety

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in (5-Fluoro-2-hydroxyphenyl)methyl acetate (B1210297). Its acidic nature and the presence of lone pair electrons on the oxygen atom allow it to participate in a variety of reactions, including etherification and esterification. These reactions are fundamental in modifying the compound's properties.

Etherification: The phenolic hydroxyl can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: The hydroxyl group can react with acylating agents, such as acid chlorides or anhydrides, in the presence of a base (e.g., pyridine) to form a new ester. vanderbilt.edu This reaction converts the phenol into a phenyl ester, altering its electronic and steric properties.

The following table summarizes common reactions at the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Aryl ether |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl ester |

| Silylation | Silylating agent (e.g., BSTFA, MSTFA) | Silyl ether |

Chemical Transformations at the Acetate Ester Linkage

The acetate ester linkage is another key reactive site, primarily susceptible to hydrolysis. lumenlearning.comlibretexts.org This reaction, which cleaves the ester bond, can be catalyzed by either acid or base, yielding different products depending on the conditions. libretexts.orgchemguide.co.ukwikipedia.org

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, the ester undergoes hydrolysis to yield (5-fluoro-2-hydroxyphenyl)methanol and acetic acid. lumenlearning.comlibretexts.org This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide, results in an irreversible hydrolysis known as saponification. wikipedia.org This reaction produces the sodium salt of acetic acid (sodium acetate) and (5-fluoro-2-hydroxyphenyl)methanol. chemguide.co.uk The reaction is generally faster and more complete than acid-catalyzed hydrolysis. chemguide.co.uk

A summary of the hydrolysis reactions is presented below.

| Hydrolysis Type | Reagents | Products | Reaction Characteristic |

| Acid-Catalyzed | H₂O, Strong Acid (e.g., H₂SO₄) | (5-fluoro-2-hydroxyphenyl)methanol + Acetic Acid | Reversible lumenlearning.comchemguide.co.uk |

| Base-Catalyzed | Strong Base (e.g., NaOH), H₂O | (5-fluoro-2-hydroxyphenyl)methanol + Carboxylate Salt (e.g., Sodium Acetate) | Irreversible chemguide.co.uk |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The aromatic ring of (5-Fluoro-2-hydroxyphenyl)methyl acetate is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents: the hydroxyl group, the fluorine atom, and the methyl acetate moiety.

Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgnextgurukul.inmlsu.ac.in The fluorine atom, while being an electronegative and generally deactivating substituent, also acts as an ortho-, para-director. acs.org In this molecule, the position para to the hydroxyl group is occupied by the fluorine atom. The positions ortho to the strongly activating hydroxyl group (positions 3 and 6) are the most likely sites for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation would be expected to yield predominantly ortho-substituted products. vanderbilt.edumlsu.ac.in

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strongly electron-withdrawing groups can facilitate SNAr reactions. wikipedia.org In the case of this compound, the fluorine atom itself is not a sufficiently strong activating group for SNAr unless other potent electron-withdrawing groups (like a nitro group) are also present on the ring. wikipedia.org Therefore, direct nucleophilic displacement of the fluorine atom is generally difficult under standard conditions but might be possible with strong nucleophiles under forcing conditions or through transition-metal catalysis. nih.govyoutube.com

The directing effects of the substituents on electrophilic aromatic substitution are outlined in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OH | 2 | Strongly Activating libretexts.orgnextgurukul.in | Ortho, Para vanderbilt.edumlsu.ac.in |

| -F | 5 | Deactivating | Ortho, Para acs.org |

| -CH₂OAc | 1 | Weakly Deactivating (inductive) | Ortho, Para |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). youtube.comlibretexts.org For this compound, derivatization typically targets the polar phenolic hydroxyl group to improve chromatographic behavior and detection sensitivity. youtube.comnih.gov

For GC-MS Analysis: The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. youtube.com This is achieved by replacing the active hydrogen of the phenolic hydroxyl group. nih.gov

Silylation: This is a common method where the hydroxyl proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

Acylation: Using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride, the hydroxyl group can be acylated. This can enhance detectability with an electron capture detector if fluorinated acyl groups are introduced. libretexts.org

Alkylation: This involves converting the hydroxyl group to an ether, for example, by using methylating agents. tandfonline.com

For HPLC Analysis: Derivatization for HPLC aims to introduce a chromophore or a fluorophore into the molecule to enhance UV-Visible or fluorescence detection, thereby increasing sensitivity and selectivity. libretexts.orgresearchgate.net

UV-Visible Detection: Reagents like 4-Nitrobenzoyl chloride can be reacted with the phenolic hydroxyl group to form a derivative with strong UV absorbance. scirp.org

Fluorescence Detection: Highly sensitive analysis can be achieved by tagging the molecule with a fluorescent group. Reagents such as Dansyl chloride (DNS-Cl) or 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) react with the phenolic hydroxyl to produce intensely fluorescent derivatives. libretexts.orgscirp.org

The following table summarizes common derivatization strategies for analytical purposes.

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group |

| GC-MS | Increase Volatility & Stability | Silylating Agents | BSTFA, MSTFA nih.govnih.gov | Phenolic Hydroxyl |

| GC-MS | Increase Volatility & Stability | Acylating Agents | Acetic Anhydride libretexts.org | Phenolic Hydroxyl |

| HPLC-UV | Enhance UV Absorbance | UV-Tagging Agents | 4-Nitrobenzoyl Chloride scirp.org | Phenolic Hydroxyl |

| HPLC-Fluorescence | Enhance Fluorescence | Fluorescent-Tagging Agents | Dansyl Chloride, DMEQ-COCl libretexts.orgscirp.org | Phenolic Hydroxyl |

Structure Activity Relationship Sar Studies of Derivatives Incorporating the 5 Fluoro 2 Hydroxyphenyl Moiety

Impact of the Fluoro-Hydroxyl-Phenyl Motif on Biological Activity Profiles

The combination of a fluorine atom and a hydroxyl group on a phenyl ring creates a unique electronic and steric environment that significantly influences a molecule's biological activity. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding capabilities through its strong electron-withdrawing effects and its ability to form hydrogen bonds. nih.govnih.govresearchgate.net The hydroxyl group also serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule to a specific site within a biological target.

The fluoro-hydroxyl-phenyl motif is a key pharmacophore in the design of various enzyme inhibitors. The strategic placement of these functional groups can lead to potent and selective inhibition.

Similarly, this structural element is explored in the development of cyclooxygenase (COX) inhibitors. The COX enzymes (COX-1 and COX-2) are involved in the inflammatory pathway. d-nb.info Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. d-nb.info In various flavonoid and N-hydroxyurea derivatives designed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, the presence of halogen substituents on the phenyl ring was found to be crucial for their activity and selectivity. d-nb.infomdpi.com The electronegativity and size of the fluorine atom can influence the binding orientation of the molecule within the active site of the COX enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives Data sourced from research on α-glucosidase inhibitors. nih.gov

| Compound | IC₅₀ (μM) |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

The (5-fluoro-2-hydroxyphenyl) moiety has been incorporated into molecules designed to exhibit anti-proliferative activity against various cancer cell lines. Fluorinated compounds, such as 5-fluorouracil (B62378) (5-FU), are well-established in cancer chemotherapy. mdpi.complos.org The fluorine atom can significantly enhance the cytotoxic effects of a compound. nih.gov

Research has shown that derivatives containing this motif can influence key cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). For example, certain plant extracts containing phenolic compounds have been shown to induce mitotic arrest at the G2/M phase of the cell cycle. plos.org This is often accompanied by an increase in the expression of proteins that regulate the cell cycle, such as the cyclin-dependent kinase inhibitor p21. plos.org

Furthermore, these compounds can trigger apoptosis through various signaling pathways. Studies have demonstrated that at higher concentrations, certain extracts can induce apoptosis via the extrinsic pathway, involving the activation of tumor necrosis factor-α (TNF-α) and caspases 8 and 3. plos.org The anti-apoptotic protein Bcl-2 is often downregulated in response to treatment with such compounds, promoting cell death. nih.gov The presence of the fluoro-hydroxyl-phenyl group can enhance the ability of a molecule to interact with cellular targets that control these life and death decisions. For instance, the hydroxyl moiety is often implicated in the anti-proliferative properties of flavonoids. mdpi.com

The development of new antimicrobial and antifungal agents is crucial due to rising resistance to existing drugs. nih.govmicrobialcell.com Derivatives featuring the (5-fluoro-2-hydroxyphenyl) moiety have demonstrated promising activity in this area. The lipophilicity conferred by the fluorine atom can enhance the permeability of molecules across microbial cell membranes. nih.gov

In vitro studies have shown that synthetic flavonoids and other related structures containing this motif exhibit significant antibacterial and antifungal properties. mdpi.comresearchgate.net For example, certain tricyclic flavonoids have shown greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus, compared to other strains. mdpi.com The mechanism of action for some fluorinated antimicrobial compounds involves causing considerable damage to the bacterial cell structure, including septal damage and cytosolic alterations, as well as triggering plasmolysis. nih.gov

In the realm of antifungal research, nitrofuran derivatives have been tested against a range of fungal species, including Candida, Cryptococcus neoformans, and Histoplasma capsulatum. mdpi.com The results indicate that many of these compounds possess potent fungicidal or fungistatic activity. mdpi.com The inclusion of the fluorinated phenyl ring in these structures contributes to their broad-spectrum antifungal potential.

Table 2: Antifungal Activity of a Nitrofuran Derivative Against Pathogenic Fungi Data adapted from studies on nitrofuran derivatives. mdpi.com

| Fungal Species | MIC₉₀ (µg/mL) |

| H. capsulatum | 0.48 |

| P. brasiliensis | 0.48 |

| T. rubrum | 0.98 |

| T. mentagrophytes | 0.98 |

| Candida spp. | 3.9 |

| C. neoformans | 3.9 |

Significance of the Ester Linkage and its Substituent Modifications in SAR

The ester linkage is a common functional group in drug design, often used as a prodrug to improve pharmacokinetic properties or to modulate the interaction of a molecule with its target. In derivatives of (5-fluoro-2-hydroxyphenyl)methyl acetate (B1210297), the ester group is a key site for structural modification to fine-tune biological activity.

Varying the substituent on the ester group can significantly impact the potency and efficacy of a compound. In a series of fluorinated benzenesulfonic ester derivatives, modifications to the ester portion of the molecule led to variable inhibitory activity against enzymes like α-glucosidase. nih.govresearchgate.net For example, replacing a methyl group with a larger or more electronically diverse group can alter the molecule's steric and electronic profile, thereby affecting its binding affinity to the target enzyme.

The nature of the ester can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its site of action. It can also affect the compound's susceptibility to hydrolysis by esterase enzymes in the body, which can either be a mechanism for activation (in the case of a prodrug) or deactivation. SAR studies on these derivatives systematically explore how changes in the size, shape, and electronic nature of the ester substituent correlate with changes in biological activity, providing a roadmap for designing more potent and selective agents. mdpi.com

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking with Target Proteins)

Computational methods are invaluable tools for understanding the structure-activity relationships of novel compounds at a molecular level. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide insights that guide the rational design of more effective molecules.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives incorporating the (5-fluoro-2-hydroxyphenyl) moiety, 3D-QSAR models can be developed to identify key structural features responsible for their activity. dovepress.com These models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. sphinxsai.com Statistical parameters such as the correlation coefficient (R²) and cross-validated correlation coefficient (q²) are used to validate the predictive power of the QSAR models. dovepress.com

Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com These studies have been instrumental in elucidating the binding modes of inhibitors containing the fluoro-hydroxyl-phenyl motif. For example, docking studies on α-glucosidase inhibitors revealed how these compounds interact with key amino acid residues in the enzyme's active site. nih.gov Similarly, for COX inhibitors, docking can explain the basis for selectivity by showing how a ligand fits into the slightly different active sites of COX-1 and COX-2. d-nb.info These computational approaches provide a detailed picture of the molecular interactions that govern biological activity, complementing experimental SAR data. mdpi.com

Potential Applications and Advanced Research Directions Involving 5 Fluoro 2 Hydroxyphenyl Methyl Acetate As a Synthetic Intermediate or Probe

Development as a Key Intermediate in the Synthesis of Complex Bioactive Molecules

The structural motif of a fluorinated phenol (B47542) is present in numerous biologically active compounds. The presence of a fluorine atom can significantly enhance the therapeutic properties of a molecule. youtube.com (5-Fluoro-2-hydroxyphenyl)methyl acetate (B1210297) serves as a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with established pharmacological importance.

One promising application of this intermediate is in the synthesis of fluorinated benzofurans. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.gov The synthesis of benzofurans can be achieved through various methods, often involving the reaction of an ortho-hydroxyaryl ketone or acetate with a suitable reagent to form the furan (B31954) ring. researchgate.netorganic-chemistry.orgnih.gov For instance, (5-Fluoro-2-hydroxyphenyl)methyl acetate could be hydrolyzed to the corresponding ketone and then cyclized to yield a 5-fluorobenzofuran (B42319) core. This fluorinated scaffold could then be further functionalized to generate a library of novel drug candidates.

The synthesis of such bioactive molecules often involves a multi-step process where the fluorinated phenolic starting material is modified sequentially. The acetate group in this compound can be readily hydrolyzed to a hydroxyl group, which can then be used in various coupling reactions or as a directing group for further aromatic substitutions.

Table 1: Potential Bioactive Molecules Derived from this compound

| Class of Compound | Potential Biological Activity | Synthetic Strategy |

| Fluorinated Benzofurans | Antimicrobial, Antitumor | Intramolecular cyclization |

| Fluorinated Flavonoids | Antioxidant, Anti-inflammatory | Condensation with an aromatic aldehyde |

| Fluorinated Coumarins | Enzyme inhibition, Anticancer | Pechmann condensation |

| Fluorinated Chromones | Antiviral, Kinase inhibition | Baker-Venkataraman rearrangement |

Exploration in the Design and Mechanism of Fluorescent Probes and Chemosensors for Biological Analytes or Metal Ions

Fluorescent probes and chemosensors are indispensable tools in chemical biology and diagnostics, enabling the visualization and quantification of specific analytes in complex biological systems. scispace.comrsc.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net160.153.132mdpi.comnih.govnih.govnih.govuminho.pt The design of these molecular tools often relies on a fluorophore whose emission properties are modulated by the presence of the target analyte. Fluorinated organic molecules are increasingly being used in the development of advanced fluorescent probes due to their enhanced photostability and the ability of fluorine to modulate the electronic properties of the fluorophore. scispace.com

Derivatives of this compound are promising candidates for the development of novel fluorescent probes. The fluorinated hydroxyphenyl moiety can be incorporated into various fluorophore scaffolds, such as coumarins and fluoresceins, to fine-tune their spectral properties and enhance their performance. scispace.comrsc.orgresearchgate.netnih.govresearchgate.net The phenolic hydroxyl group can act as a recognition site for various analytes, including metal ions and reactive oxygen species.

For example, the synthesis of a coumarin-based fluorescent sensor could be envisioned starting from this compound. The Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol with a β-ketoester under acidic conditions. By employing this strategy, a 6-fluorocoumarin derivative could be synthesized, which could then be further functionalized with a specific chelating group for a target metal ion. The binding of the metal ion to the chelating group would induce a change in the fluorescence of the coumarin core, allowing for its detection.

The mechanism of sensing often involves processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The fluorine atom, being highly electronegative, can influence these processes and thereby enhance the sensitivity and selectivity of the probe.

Table 2: Potential Fluorescent Probes and Chemosensors Based on this compound

| Probe Type | Target Analyte | Potential Sensing Mechanism |

| Coumarin-based probe | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence |

| Fluorescein-based probe | pH, Reactive Oxygen Species | pH-dependent fluorescence, Oxidation-induced fluorescence change |

| Benzofuran-based probe | Biological thiols | Michael addition reaction leading to fluorescence turn-on |

Role in Mechanistic Biological Research for Understanding Cellular Pathways and Enzyme Kinetics

Understanding the intricate workings of cellular pathways and the kinetics of enzymes is fundamental to drug discovery and the diagnosis of diseases. 160.153.132 Small molecule probes that can selectively interact with specific enzymes or cellular components are invaluable tools in this area of research. rroij.comresearchgate.netnih.gov Fluorinated compounds are particularly useful in this context due to their ability to act as mimics of natural substrates or as potent and selective enzyme inhibitors. rroij.comresearchgate.netnih.gov

This compound can serve as a starting point for the synthesis of molecular probes designed to investigate biological mechanisms. For instance, the fluorinated phenolic moiety can be incorporated into enzyme inhibitors to study their binding interactions and mechanism of action. The fluorine atom can act as a sensitive reporter group in nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the local environment of the inhibitor within the enzyme's active site.

Furthermore, the development of fluorinated analogs of natural signaling molecules can help to elucidate complex cellular pathways. By replacing a hydrogen atom with fluorine, researchers can create metabolically more stable versions of these molecules, allowing for a more detailed investigation of their downstream effects. The this compound scaffold could be elaborated into more complex structures that mimic natural products or signaling molecules, thereby providing tools to probe their biological functions.

Future Prospects in Advanced Materials Science and Chemo-Analytical Methodologies

The unique properties of fluorinated compounds extend beyond the life sciences into the realm of advanced materials and analytical chemistry. youtube.comnumberanalytics.comalfa-chemistry.com Fluorinated building blocks are integral to the development of high-performance polymers, liquid crystals, and other functional materials. numberanalytics.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and confer specific optical or electronic properties. youtube.comnumberanalytics.com

This compound, as a readily available fluorinated building block, has the potential to be utilized in the synthesis of novel functional materials. For example, it could be used to prepare fluorinated monomers for polymerization, leading to the creation of specialty polymers with tailored properties for applications in electronics, aerospace, or coatings.

In the field of chemo-analytical methodologies, derivatives of this compound could find use as derivatizing agents for gas chromatography (GC) or high-performance liquid chromatography (HPLC). The introduction of a fluorine atom can improve the volatility and detectability of analytes, enhancing the sensitivity and resolution of analytical methods.

The future development of fluorinated compounds is a rapidly evolving field, with a continuous demand for new building blocks that enable the synthesis of molecules with precisely controlled properties. youtube.com this compound is well-positioned to contribute to these advancements, offering a versatile platform for innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-2-hydroxyphenyl)methyl acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 5-fluoro-2-hydroxybenzaldehyde or its derivatives. A common approach is reacting (5-fluoro-2-hydroxyphenyl)methanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key parameters include:

- Temperature: Reflux (323 K) to ensure complete reaction .

- Solvent Choice: Pyridine or ethyl acetate for improved solubility and side-product suppression .

- Purification: Column chromatography using petroleum ether:ethyl acetate (5:1 v/v) to isolate the product .

- Yield Optimization: Adjusting molar ratios (1:1.2 alcohol:acetyl chloride) and using catalysts like DMAP (dimethylaminopyridine) can enhance efficiency.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Look for the acetate methyl group singlet at ~2.3 ppm and aromatic protons (split due to fluorine coupling) between 6.8–7.5 ppm. The hydroxyl proton (if present) appears as a broad peak at ~5.5 ppm .

- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~170 ppm, while fluorinated carbons show characteristic shifts (e.g., C-F at ~160 ppm) .

- IR: Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester bond) .

- MS: Molecular ion peak at m/z 198 (C₁₀H₁₀FO₃⁺) and fragments at m/z 156 (loss of acetyl group) .

Advanced Research Questions

Q. What kinetic considerations govern the hydrolysis of the methyl acetate group, and how does this impact stability under physiological conditions?

Methodological Answer: Hydrolysis follows first-order kinetics, as demonstrated for methyl acetate derivatives . Key factors:

- Rate Constant (k): Experimentally determined via pH-dependent studies (e.g., 1.6 × 10⁻⁵ s⁻¹ at 25°C in basic media) .

- Stability in Biological Systems: Hydrolysis in physiological buffers (pH 7.4) can be modeled using Arrhenius equations. Adjusting substituents (e.g., electron-withdrawing fluorine) slows degradation by stabilizing the ester bond .

- Experimental Validation: Monitor hydrolysis via HPLC or titration, comparing to reference data .

Q. How does the 5-fluoro-2-hydroxyphenyl substituent influence biological activity in related compounds?

Methodological Answer: The substituent enhances bioactivity through:

- Microtubule Targeting: Fluorine increases electronegativity, improving binding to β-tubulin and inducing mitotic arrest in cancer cells (IC₅₀ ≈ 5 µM in breast cancer models) .

- Hydrogen Bonding: The hydroxyl group forms critical interactions with kinase active sites (e.g., EGFR inhibition) .

- Structure-Activity Relationship (SAR): Derivatives lacking the fluorine or hydroxyl group show 10-fold reduced potency, highlighting their necessity .

Q. What analytical challenges arise in distinguishing isomeric byproducts, and how can chromatographic methods resolve them?

Methodological Answer: Ortho/para isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) complicate purity assessment. Solutions include:

- HPLC Method: Use a C18 column with gradient elution (acetonitrile:water + 0.1% TFA). Retention times differ by ~2 minutes due to fluorine’s positional effects on polarity .

- GC-MS: Compare fragmentation patterns; para isomers produce distinct m/z 139 and 93 peaks vs. m/z 156 for ortho .

- TLC Validation: Mobile phase hexane:ethyl acetate (3:1) with UV visualization at 254 nm .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (40–85%) be reconciled?

Critical Analysis: Yield variations arise from:

- Reagent Purity: Lower-grade acetyl chloride (<95%) reduces esterification efficiency .

- Workup Protocols: Incomplete neutralization (e.g., HCl addition) leaves residual pyridine, skewing yields .

- Chromatography Efficiency: Silica gel particle size (e.g., 40–63 µm vs. 15–40 µm) impacts recovery rates .

Recommendation: Standardize reagents (≥99% purity) and optimize column dimensions (e.g., 25 cm length, 2 cm diameter) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.